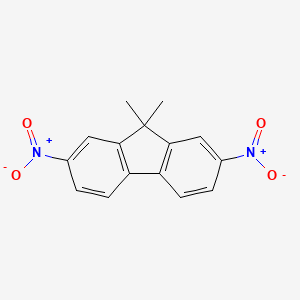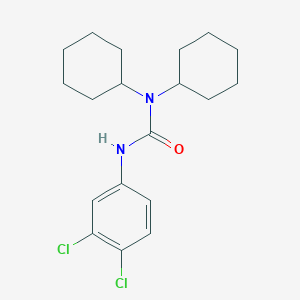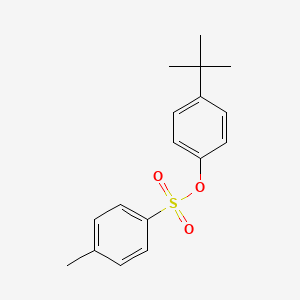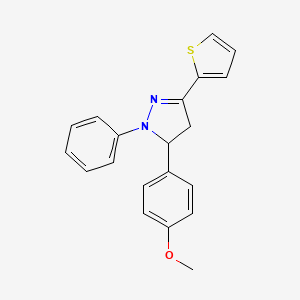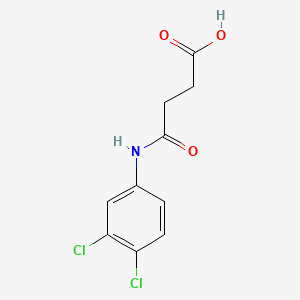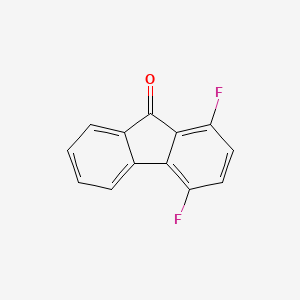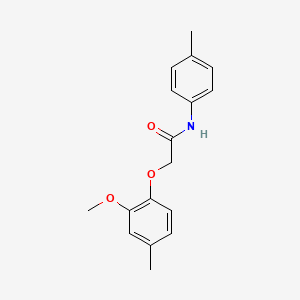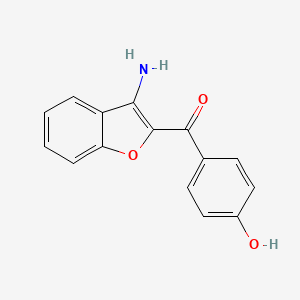![molecular formula C15H16O2S B11950957 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene CAS No. 21668-99-5](/img/structure/B11950957.png)
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene is an organic compound with the molecular formula C15H16O2S. It is a derivative of benzene, characterized by the presence of a methyl group and a sulfonyl group attached to the benzene ring. This compound is also known by other names such as methyl p-tolyl sulfone and p-tolyl methyl sulfone .
Preparation Methods
The synthesis of 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene typically involves the sulfonation of toluene derivatives. One common method includes the reaction of p-tolyl methyl sulfone with a methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene can be compared with other similar compounds such as:
Methyl p-tolyl sulfone: Similar structure but different functional groups.
p-Tolyl methyl sulfone: Another derivative with slight variations in the substituents.
1-Methansulfonyl-4-methylbenzene: A related compound with a different sulfonyl group arrangement.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
21668-99-5 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C15H16O2S/c1-12-3-7-14(8-4-12)11-18(16,17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
YPJOHDQJXCJQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




